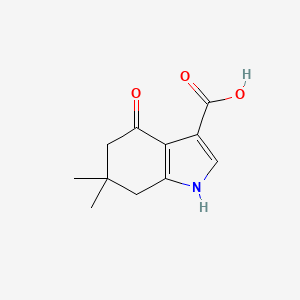
(4-bromo-2-ethylphenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-2-ethylphenyl) acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with a 4-bromo-2-ethyl-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-2-ethyl-phenol with acetic acid. This reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromo-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
(4-bromo-2-ethylphenyl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of acetic acid 4-bromo-2-ethyl-phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid 4-bromo-phenyl ester: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
Acetic acid 2-ethyl-phenyl ester:
Acetic acid 4-bromo-2-methyl-phenyl ester: Similar but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
(4-bromo-2-ethylphenyl) acetate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
(4-bromo-2-ethylphenyl) acetate |
InChI |
InChI=1S/C10H11BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
CVYGJOWQSXNUFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Br)OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanamine, 2-[bis(4-fluorophenyl)methoxy]-, hydrochloride](/img/structure/B8658037.png)


![4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B8658056.png)
![1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8658059.png)

![N-[3-(2-Aminopropyl)phenyl]urea](/img/structure/B8658081.png)

![3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE](/img/structure/B8658090.png)

